2-(Bromomethyl)tetrahydro-2H-pyran

Description

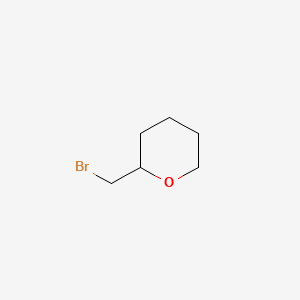

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNWCBOXPOLLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022286 | |

| Record name | 2-(Bromomethyl)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34723-82-5 | |

| Record name | 2-(Bromomethyl)tetrahydro-2H-pyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034723825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34723-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Bromomethyl)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)tetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(BROMOMETHYL)TETRAHYDRO-2H-PYRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BYT763GMT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-Z Guide to 2-(Bromomethyl)tetrahydro-2H-pyran: Synthesis, Characterization, and Handling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Bromomethyl)tetrahydro-2H-pyran is a pivotal building block in medicinal chemistry and organic synthesis, primarily utilized as a versatile electrophile for introducing the tetrahydropyranylmethyl moiety. This guide provides an in-depth examination of a robust and widely-used synthetic route—the Appel reaction—for its preparation from (tetrahydro-2H-pyran-2-yl)methanol. We will explore the underlying mechanism, provide a detailed, field-tested experimental protocol, and outline a comprehensive strategy for structural verification and purity assessment using modern analytical techniques. Furthermore, this document emphasizes critical safety and handling protocols to ensure safe and reproducible results in the laboratory.

Strategic Synthesis: The Appel Reaction

Rationale for Method Selection

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. While several reagents can achieve this, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), the Appel reaction is often the method of choice for substrates like (tetrahydro-2H-pyran-2-yl)methanol.[1]

The primary advantage of the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), lies in its exceptionally mild and near-neutral reaction conditions.[2][3] This is crucial for the tetrahydropyran (THP) ring system, which can be sensitive to the harsh acidic conditions of alternative methods, potentially leading to undesired ring-opening byproducts. The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, ensuring high conversion rates.[4]

Reaction Mechanism Deep Dive

The Appel reaction proceeds through a well-established, multi-step mechanism involving the activation of the alcohol.[2][3][5]

-

Activation of PPh₃: Triphenylphosphine, a potent nucleophile, attacks one of the bromine atoms on carbon tetrabromide. This generates a phosphonium salt intermediate and the tribromomethanide anion (CBr₃⁻).

-

Proton Transfer: The tribromomethanide anion is a strong base and promptly deprotonates the starting alcohol, forming an alkoxide and bromoform (CHBr₃).

-

Alkoxyphosphonium Salt Formation: The newly formed alkoxide attacks the electrophilic phosphorus atom of the phosphonium salt, displacing a bromide ion and forming a key intermediate, the alkoxyphosphonium salt.

-

Sₙ2 Displacement: The bromide ion, now acting as a nucleophile, performs a backside attack on the carbon atom of the CH₂-O group. This Sₙ2 displacement results in the formation of the desired product, 2-(bromomethyl)tetrahydro-2H-pyran, with an inversion of stereochemistry if the carbon were chiral.[1][4] The thermodynamic driving force is the concurrent formation of triphenylphosphine oxide.[4]

Visualization of the Appel Reaction Mechanism

Caption: Mechanism of the Appel reaction for alcohol bromination.

Experimental Protocol & Workflow

This section provides a detailed, step-by-step protocol for the synthesis and subsequent purification of 2-(bromomethyl)tetrahydro-2H-pyran.

Reagents and Materials

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| (Tetrahydro-2H-pyran-2-yl)methanol | 116.16 | 5.00 g | 43.0 | Starting Material |

| Carbon Tetrabromide (CBr₄) | 331.63 | 15.6 g | 47.3 (1.1 eq) | Toxic solid, handle in fume hood |

| Triphenylphosphine (PPh₃) | 262.29 | 12.4 g | 47.3 (1.1 eq) | Solid, irritant |

| Dichloromethane (DCM) | 84.93 | ~150 mL | - | Anhydrous, solvent |

| Silica Gel | - | As needed | - | For column chromatography |

| Hexane / Ethyl Acetate | - | As needed | - | Eluent for chromatography |

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add (tetrahydro-2H-pyran-2-yl)methanol (5.00 g, 43.0 mmol) and carbon tetrabromide (15.6 g, 47.3 mmol).

-

Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask.

-

Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the temperature equilibrates to 0 °C.

-

Reagent Addition: Slowly add triphenylphosphine (12.4 g, 47.3 mmol) portion-wise over 15-20 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting alcohol spot (lower Rƒ) and the appearance of a new product spot (higher Rƒ) indicates completion.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM.

-

The resulting crude residue will contain the product, triphenylphosphine oxide, and excess reagents.

-

-

Purification (Silica Gel Chromatography):

-

Slurry the crude residue with a small amount of silica gel and dry it.

-

Prepare a silica gel column packed in hexane.

-

Load the dried crude material onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5-10% ethyl acetate). Self-Validation: The product is significantly less polar than the triphenylphosphine oxide byproduct, which will remain on the column.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

-

Final Product: Combine the pure fractions and concentrate under reduced pressure to yield 2-(bromomethyl)tetrahydro-2H-pyran as a colorless to pale yellow liquid.[6][7]

Overall Synthesis and Characterization Workflow

Caption: Workflow from synthesis to final product validation.

Comprehensive Characterization

An orthogonal analytical approach is essential to unambiguously confirm the structure and purity of the synthesized 2-(bromomethyl)tetrahydro-2H-pyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.[8]

-

¹H NMR (Proton NMR): Provides information on the electronic environment and connectivity of hydrogen atoms. The key diagnostic signals are the diastereotopic protons of the -CH₂Br group, which will appear as two distinct multiplets (doublet of doublets) due to coupling with the adjacent methine proton on the THP ring.

-

¹³C NMR (Carbon NMR): Confirms the carbon skeleton. The most downfield signal (excluding the solvent) will be the carbon of the -CH₂Br group, shifted by the electronegative bromine atom.

Table of Expected NMR Data (in CDCl₃)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| -CH₂Br | ~3.4 - 3.6 (m, 2H) | ~36-38 |

| Ring CH-O | ~3.9 - 4.1 (m, 1H) | ~77-79 |

| Ring CH₂-O | ~3.3 - 3.5 (m, 1H) | ~68-70 |

| Ring CH₂'s | ~1.4 - 1.9 (m, 6H) | ~22-32 |

Note: Exact chemical shifts may vary slightly based on solvent and instrument calibration.[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 2-(bromomethyl)tetrahydro-2H-pyran (C₆H₁₁BrO), the expected molecular weight is approximately 179.05 g/mol .[10][11] A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. For this molecule, the most significant features will be:

-

C-H stretching (alkane): Strong bands in the 2850-3000 cm⁻¹ region.

-

C-O stretching (ether): A strong, characteristic band around 1080-1120 cm⁻¹.

-

The absence of a broad O-H stretch (~3300 cm⁻¹) from the starting alcohol is a crucial indicator of a successful reaction.

Safety, Handling, and Storage

4.1. Reagent Safety

-

Carbon Tetrabromide (CBr₄): Toxic and harmful if swallowed or inhaled.[12] It can cause severe eye and skin irritation.[13] Always handle in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[14]

-

Triphenylphosphine (PPh₃): May cause skin and respiratory irritation. Avoid creating dust.[14]

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.

4.2. Product Handling and Storage

-

2-(Bromomethyl)tetrahydro-2H-pyran: Causes skin, eye, and respiratory system irritation.[15] Handle with standard PPE.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

4.3. Waste Disposal

-

Dispose of all chemical waste, including residual reagents and solvents, according to institutional and local environmental regulations.[12] Halogenated organic waste should be collected in a designated container.

References

-

Organic Chemistry Portal. (n.d.). Alcohol to Bromide. Retrieved from [Link]

-

Wikipedia. (2023). Appel reaction. Retrieved from [Link]

-

OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). Retrieved from [Link]

-

Name-Reaction.com. (2026). Appel Reaction. Retrieved from [Link]

-

International Labour Organization. (2021). ICSC 0474 - CARBON TETRABROMIDE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. Retrieved from [Link]

- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

-

PubChem. (n.d.). 2-(Bromomethyl)tetrahydro-2H-pyran. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates. Retrieved from [Link]

-

MDPI. (2019). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]

-

ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved from [Link]

Sources

- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. orgosolver.com [orgosolver.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Appel reaction - Wikipedia [en.wikipedia.org]

- 6. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 7. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. 2-(BROMOMETHYL)TETRAHYDRO-2 H-PYRAN(34723-82-5) 1H NMR [m.chemicalbook.com]

- 9. 2-(BROMOMETHYL)TETRAHYDRO-2 H-PYRAN(34723-82-5) 13C NMR spectrum [chemicalbook.com]

- 10. 2-(Bromomethyl)tetrahydro-2H-pyran | C6H11BrO | CID 141917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(溴甲基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. ICSC 0474 - CARBON TETRABROMIDE [chemicalsafety.ilo.org]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. 2-(溴甲基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.cn]

2-(bromomethyl)tetrahydro-2H-pyran chemical properties and structure

An In-Depth Technical Guide to 2-(bromomethyl)tetrahydro-2H-pyran: Structure, Properties, and Synthetic Utility

Executive Summary: 2-(Bromomethyl)tetrahydro-2H-pyran is a pivotal heterocyclic building block in modern organic synthesis. Characterized by a stable tetrahydropyran (THP) ring and a reactive bromomethyl functional group, this compound serves as a versatile intermediate for introducing the THP moiety into a wide array of complex molecules. Its unique structural and electronic properties, governed by the interplay of the ring conformation and the influence of the ring oxygen, dictate its reactivity, primarily through nucleophilic substitution pathways. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical structure, stereoelectronic properties, spectroscopic profile, synthesis, and key applications, grounded in established experimental insights and authoritative references.

Molecular Structure and Stereochemistry

The chemical identity of 2-(bromomethyl)tetrahydro-2H-pyran is defined by its saturated six-membered oxacyclic ring substituted at the C2 position. Understanding its three-dimensional structure is critical to predicting its reactivity.

Core Structure and Conformation

The tetrahydropyran ring is not planar; it predominantly adopts a low-energy chair conformation to minimize torsional and steric strain, much like cyclohexane.[1][2] In this conformation, the substituents at each carbon can be oriented in either an axial or equatorial position. For a 2-substituted THP ring, the substituent's orientation is a critical determinant of the molecule's stability and reactivity.

The bromomethyl group (-CH₂Br) at the C2 position will preferentially occupy the equatorial position to minimize steric hindrance with the axial hydrogens at the C4 and C6 positions. However, this preference is modulated by a significant stereoelectronic interaction known as the anomeric effect.

Caption: 2D Structure of 2-(bromomethyl)tetrahydro-2H-pyran.

The Anomeric Effect

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) of a pyranose ring to occupy the axial position, despite the steric disadvantage.[3] This counterintuitive stability arises from a stabilizing hyperconjugative interaction between a lone pair (n) on the endocyclic oxygen and the antibonding orbital (σ*) of the C-X bond (where X is the electronegative substituent).[4]

For 2-(bromomethyl)tetrahydro-2H-pyran, while the C-Br bond is the key feature, the anomeric effect primarily concerns substituents directly on the anomeric carbon. However, the underlying principle of hyperconjugation is crucial. The electron-withdrawing inductive effect of the ring oxygen enhances the electrophilicity of the exocyclic methylene carbon, making it highly susceptible to nucleophilic attack.[5] The stability of the resulting transition state is influenced by these orbital interactions.

Chemical and Physical Properties

The physical properties of 2-(bromomethyl)tetrahydro-2H-pyran are summarized in the table below. It is a colorless liquid at room temperature with a high boiling point and density greater than water.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁BrO | [6][7] |

| Molecular Weight | 179.05 g/mol | [6][7] |

| Appearance | Colorless Liquid | [7] |

| CAS Number | 34723-82-5 | [6][7] |

| Density | 1.397 g/mL at 25 °C | [7] |

| Boiling Point | 153 °C | [7] |

| Melting Point | -59 to -58 °C | [7] |

| Refractive Index (n²⁰/D) | 1.489 | [7] |

| Flash Point | 65 °C (149 °F) | [7] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of 2-(bromomethyl)tetrahydro-2H-pyran.

| Spectroscopy | Characteristic Features |

| ¹H NMR | The spectrum is complex due to the overlapping signals of the diastereotopic ring protons. Key signals include: a multiplet for the proton at C2 (approx. 3.4-3.6 ppm), two doublets of doublets for the -CH₂Br protons (approx. 3.3-3.5 ppm), and multiplets for the remaining ring protons (approx. 1.3-1.9 ppm).[6][8] |

| ¹³C NMR | Expected chemical shifts include: C2 (~78-82 ppm), the bromomethyl carbon (-CH₂Br) (~38-42 ppm), and the other ring carbons (C3, C4, C5, C6) appearing between ~20-68 ppm.[6][9] |

| Infrared (IR) | The spectrum is dominated by C-H stretching and bending vibrations. Key diagnostic peaks include: strong C-H alkane stretches just below 3000 cm⁻¹, a strong C-O-C ether stretch around 1080-1120 cm⁻¹, and the C-Br stretch, which appears in the fingerprint region between 690-515 cm⁻¹. A characteristic C-H wag for the -CH₂X group may also be visible from 1300-1150 cm⁻¹.[10][11][12] |

| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity at m/z 178 and 180. Common fragmentation patterns involve the loss of Br• (m/z 99) and subsequent ring fragmentation. |

Synthesis and Manufacturing

The most common and reliable laboratory-scale synthesis of 2-(bromomethyl)tetrahydro-2H-pyran involves the conversion of the corresponding primary alcohol, (tetrahydro-2H-pyran-2-yl)methanol, using standard bromination methods.

Recommended Synthetic Route: The Appel Reaction

The Appel reaction provides a mild and high-yielding method for converting primary alcohols to the corresponding alkyl bromides using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[13][14] The reaction proceeds via an Sₙ2 mechanism, driven by the formation of the highly stable triphenylphosphine oxide byproduct.[15][16][17]

Caption: Experimental workflow for the synthesis of 2-(bromomethyl)tetrahydro-2H-pyran.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2-(bromomethyl)tetrahydro-2H-pyran from (tetrahydro-2H-pyran-2-yl)methanol.

Materials:

-

(Tetrahydro-2H-pyran-2-yl)methanol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

To a flame-dried, nitrogen-purged round-bottom flask, add (tetrahydro-2H-pyran-2-yl)methanol (1.0 equiv) and dissolve in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add carbon tetrabromide (1.2 equiv) to the solution, followed by the portion-wise addition of triphenylphosphine (1.2 equiv). Causality: Portion-wise addition of PPh₃ is crucial to control the initial exotherm of the reaction.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting alcohol is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM.

-

The resulting crude residue will contain the product, triphenylphosphine oxide, and bromoform. Purify this residue directly by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc).

-

Combine the product-containing fractions and concentrate under reduced pressure to yield 2-(bromomethyl)tetrahydro-2H-pyran as a colorless oil.

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Chemical Reactivity and Applications

The synthetic utility of 2-(bromomethyl)tetrahydro-2H-pyran stems from its predictable reactivity as an electrophile.

Core Reactivity: Nucleophilic Substitution (Sₙ2)

The primary mode of reactivity is nucleophilic substitution.[5] The carbon atom of the bromomethyl group is highly electrophilic due to two key factors:

-

Inductive Effect: The adjacent ring oxygen atom is electronegative and withdraws electron density from the C2 carbon, which in turn polarizes the C-CH₂Br bond, making the methylene carbon electron-deficient.

-

Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles.

The reaction typically proceeds via a classic Sₙ2 mechanism, leading to the formation of a new bond between the nucleophile and the methylene carbon.

Caption: Generalized Sₙ2 reaction pathway.

Applications in Organic Synthesis

This reagent is widely used to install the tetrahydropyranylmethyl group, a common structural motif in pharmaceuticals and natural products.

-

Ether Synthesis: Reaction with alcohols or phenols (typically deprotonated with a mild base like K₂CO₃) yields ethers. This is a common strategy in the synthesis of liquid crystals and complex natural products.[5][18]

-

C-C Bond Formation: It reacts with soft carbon nucleophiles like organocuprates or stabilized enolates. It has also been used in nickel-catalyzed cross-coupling reactions with potassium heteroaryltrifluoroborates.[7]

-

Synthesis of Heterocycles: It serves as a precursor for more complex tellurated heterocycles used in organometallic chemistry.[7]

-

Amine Synthesis: Primary and secondary amines can displace the bromide to form the corresponding substituted amines.[19]

Detailed Experimental Protocol: O-Alkylation of a Phenol

Objective: To synthesize 2-((phenoxymethyl)tetrahydro-2H-pyran.

Materials:

-

2-(Bromomethyl)tetrahydro-2H-pyran

-

Phenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1M Aqueous HCl

-

Saturated Aqueous NaCl (brine)

Procedure:

-

To a round-bottom flask, add phenol (1.0 equiv), anhydrous K₂CO₃ (1.5 equiv), and anhydrous DMF.

-

Stir the suspension at room temperature for 15 minutes. Causality: This step ensures the formation of the potassium phenoxide nucleophile in situ.

-

Add 2-(bromomethyl)tetrahydro-2H-pyran (1.1 equiv) to the mixture.

-

Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture three times with diethyl ether.

-

Combine the organic layers and wash sequentially with 1M HCl, water, and finally brine. Causality: The washes remove residual DMF, unreacted phenoxide, and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield the desired ether.

-

Validation: Confirm product identity and purity via NMR and IR spectroscopy.

Safety and Handling

2-(Bromomethyl)tetrahydro-2H-pyran is an irritant and requires careful handling in a well-ventilated chemical fume hood.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6] Some suppliers also list H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(Bromomethyl)tetrahydro-2H-pyran is a cornerstone reagent for synthetic chemists, offering a reliable method for introducing the valuable tetrahydropyran scaffold. Its reactivity is dominated by the electrophilic nature of its bromomethyl group, which readily undergoes Sₙ2 displacement with a variety of nucleophiles. A thorough understanding of its conformational properties, combined with well-established protocols for its synthesis and application, enables its effective use in the development of complex molecular architectures for pharmaceutical and materials science research.

References

-

PubChem. 2-(Bromomethyl)tetrahydro-2H-pyran. National Center for Biotechnology Information. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. [Link]

-

PrepChem. Synthesis of Tetrahydro-N-phenyl-2H-pyran-2-methanamine. [Link]

-

Scribd. IR Spectrum Table by Frequency Range. [Link]

-

Pierson, G. O., & Runquist, O. A. (1968). Conformational analysis of some 2-alkoxytetrahydropyrans. The Journal of Organic Chemistry, 33(6), 2572–2574. [Link]

-

University of Calgary. IR Chart. [Link]

-

UCLA Chemistry. Table of Characteristic IR Absorptions. [Link]

-

Jones, R. A. Y., Katritzky, A. R., & Richards, A. C. (1972). 2,6-Divinyltetrahydropyran. Journal of the Chemical Society, Perkin Transactions 2, (4), 391-394. [Link]

-

PrepChem. Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. [Link]

-

Wikipedia. Appel reaction. [Link]

-

Sharov, V. S., & Tantillo, D. J. (2021). Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon. arXiv preprint arXiv:2107.05142. [Link]

-

Organic Chemistry Data. Alcohol to Bromide - Common Conditions. [Link]

-

Jean-Denys, H., et al. (2020). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 16, 268-276. [Link]

-

Organic Syntheses. 2H-Pyran-2-one. [Link]

-

NROChemistry. Appel Reaction: Mechanism & Examples. [Link]

-

The Royal Society of Chemistry. NMR Spectra of Products - Supplementary Information. [Link]

-

Al-Juaid, S. S., et al. (2001). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. International Journal of Molecular Sciences, 2(4), 180-192. [Link]

- Google Patents. (2017).

-

Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. [Link]

-

Organic Chemistry Portal. Appel Reaction. [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

J&K Scientific LLC. Appel Reaction. [Link]

-

Wikipedia. Tetrahydropyran. [Link]

-

Rychnovsky, S. D., & Griesgraber, G. (1992). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 57(6), 1559–1563. [Link]

-

Alabugin, I. V., et al. (2021). Anomeric effect, hyperconjugation and electrostatics: lessons from complexity in a classic stereoelectronic phenomenon. Chemical Society Reviews, 50(17), 9637-9721. [Link]

-

Booth, H., Grindley, T. B., & Khedhair, K. A. (1982). The anomeric and exo-anomeric effects in 2-methoxytetrahydropyran. Journal of the Chemical Society, Chemical Communications, (18), 1047-1048. [Link]

-

Cramer, C. J., Truhlar, D. G., & French, A. D. (1997). Exo-anomeric effects on energies and geometries of different conformations of glucose and related systems in the gas phase and aqueous solution. Carbohydrate research, 298(1-2), 1-14. [Link]

-

Al-Zoubi, R. M., & Marion, O. (2002). Synthesis of Substituted 2-Bromo Phenols Using a Novel Bromination-Dehydrobromination Reaction. Journal of Chemical Research, 2002(11), 570-571. [Link]

Sources

- 1. An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran | Semantic Scholar [semanticscholar.org]

- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Anomeric effect, hyperconjugation and electrostatics: lessons from complexity in a classic stereoelectronic phenomenon - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. 2-(Bromomethyl)tetrahydro-2H-pyran | C6H11BrO | CID 141917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(Bromomethyl)tetrahydro-2H-pyran 98 34723-82-5 [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 2-(BROMOMETHYL)TETRAHYDRO-2 H-PYRAN(34723-82-5) 13C NMR spectrum [chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. scribd.com [scribd.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. Appel reaction - Wikipedia [en.wikipedia.org]

- 14. Appel Reaction [organic-chemistry.org]

- 15. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 16. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. jk-sci.com [jk-sci.com]

- 18. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 19. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2-(Bromomethyl)tetrahydro-2H-pyran: A Versatile Reagent in Modern Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-(bromomethyl)tetrahydro-2H-pyran, a versatile reagent in organic synthesis. The document delves into its synthesis, physical and chemical properties, and its reactivity profile, with a particular focus on its role as a key building block for the introduction of the tetrahydropyranylmethyl (THPM) moiety. Detailed experimental protocols, mechanistic insights, and a comparative analysis with the related tetrahydropyranyl (THP) protecting group are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.

Introduction: The Tetrahydropyran Motif and the Utility of 2-(Bromomethyl)tetrahydro-2H-pyran

The tetrahydropyran (THP) ring is a privileged scaffold in a vast array of biologically active natural products and pharmaceuticals.[1] Its saturated, oxygen-containing six-membered ring imparts favorable physicochemical properties, including increased polarity and the ability to act as a hydrogen bond acceptor, which can enhance a molecule's pharmacokinetic profile.[1] Consequently, the development of reagents that facilitate the efficient and selective introduction of the THP moiety into complex molecular architectures is of paramount importance to the synthetic chemist.

2-(Bromomethyl)tetrahydro-2H-pyran emerges as a valuable reagent for this purpose. It serves as a potent electrophile, enabling the facile installation of the tetrahydropyranylmethyl (THPM) group onto a variety of nucleophiles. This guide will explore the synthesis, reactivity, and applications of this versatile building block, providing both the foundational knowledge and practical insights necessary for its successful implementation in research and development.

Synthesis and Physicochemical Properties

The most common and efficient method for the preparation of 2-(bromomethyl)tetrahydro-2H-pyran is the Appel reaction, which involves the conversion of the corresponding primary alcohol, (tetrahydro-2H-pyran-2-yl)methanol, to the alkyl bromide.[2]

Synthesis via the Appel Reaction

The Appel reaction utilizes triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄), to effect the transformation under mild conditions.[2] The driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.

Mechanism of the Appel Reaction:

The reaction proceeds through the formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrabromide. The alcohol then acts as a nucleophile, attacking the phosphonium species to form an alkoxyphosphonium bromide. In the final step, the bromide ion displaces triphenylphosphine oxide in an Sₙ2 reaction, yielding the desired alkyl bromide.

Figure 1: Mechanism of the Appel Reaction.

Physicochemical Properties

2-(Bromomethyl)tetrahydro-2H-pyran is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 34723-82-5 | [3] |

| Molecular Formula | C₆H₁₁BrO | [3] |

| Molecular Weight | 179.05 g/mol | [3] |

| Boiling Point | 153 °C (lit.) | [3] |

| Density | 1.397 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.489 (lit.) | [3] |

Spectroscopic Data

The structural identity of 2-(bromomethyl)tetrahydro-2H-pyran can be confirmed by standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is characterized by a series of multiplets in the aliphatic region corresponding to the protons on the tetrahydropyran ring and a downfield multiplet for the proton at the 2-position. The methylene protons adjacent to the bromine atom typically appear as a doublet of doublets.

-

¹³C NMR: The carbon NMR spectrum shows six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the bromine atom is shifted downfield due to the deshielding effect of the halogen.[4]

-

IR Spectroscopy: The infrared spectrum displays characteristic C-H stretching vibrations in the region of 2850-3000 cm⁻¹ and a strong C-O stretching band around 1090 cm⁻¹.

Reactivity and Mechanistic Considerations

The primary mode of reactivity for 2-(bromomethyl)tetrahydro-2H-pyran is nucleophilic substitution at the methylene carbon bearing the bromine atom. The bromine atom is a good leaving group, and the carbon is activated towards nucleophilic attack. The reaction typically proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry if the carbon were chiral.

Figure 3: Workflow for a representative synthesis.

Procedure:

-

To a solution of (6-propyltetrahydro-2H-pyran-3-yl)methanol (10.00 g, 63.19 mmol) and carbon tetrabromide (22.00 g, 66.35 mmol) in dichloromethane, add triphenylphosphine (17.40 g, 66.35 mmol) portion-wise under ice-cooling. [2]2. Stir the resulting reaction mixture at room temperature for 1 hour. [2]3. Concentrate the mixture using a rotary evaporator. [2]4. Purify the residue by silica gel chromatography to obtain 5-(bromomethyl)-2-propyltetrahydro-2H-pyran. (11.00 g, 78.7% yield). [2]

O-Alkylation of a Phenol

This protocol is adapted from a patent literature procedure.[2]

Procedure:

-

Combine 5-(bromomethyl)-2-propyltetrahydro-2H-pyran (11.00 g, 49.74 mmol), potassium carbonate (6.87 g, 49.74 mmol), and 4-ethoxy-2,3-difluorophenol (8.66 g, 49.74 mmol) in DMF. [2]2. Stir the mixture at 70 °C for 5 hours. [2]3. Pour the reaction mixture into water and extract with toluene. [2]4. Wash the combined organic layers with water and saturated brine, dry over anhydrous magnesium sulfate, and concentrate to yield the product. [2]

Safety and Handling

2-(Bromomethyl)tetrahydro-2H-pyran is a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation. [5]

-

Handling: Use only in a well-ventilated area or in a chemical fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Always consult the Safety Data Sheet (SDS) before handling this reagent.

Conclusion

2-(Bromomethyl)tetrahydro-2H-pyran is a valuable and versatile reagent for the introduction of the tetrahydropyranylmethyl (THPM) moiety in organic synthesis. Its straightforward preparation via the Appel reaction and its predictable reactivity through Sₙ2 displacement make it an attractive building block for the construction of complex molecules. The resulting THPM ethers offer a stable alternative to the more common THP ethers, providing chemists with an additional tool for strategic protecting group manipulation. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, will enable researchers to effectively harness the synthetic potential of this important reagent.

References

-

Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

-

ResearchGate. (2025). A Mild and Feasible Deprotection of Alcohol Tetrahydropyranyl or Methoxymethyl Ethers Catalyzed by Sc(OTf)3. [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)tetrahydro-2H-pyran. [Link]

- Wuts, P. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Greene's Protective Groups in Organic Synthesis.

-

ResearchGate. (2025). A mild and efficient cleavage of tert-butyldimethylsilyl (TBS) and tetrahydropyranyl (THP) ethers using a catalytic amount of TBPA + Sb Cl 6 -. [Link]

-

ResearchGate. (n.d.). Deprotection of tetrahydropyronyl ethers using acid-washed bentonite a,b,c. [Link]

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

-

Royal Society of Chemistry. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. [Link]

-

Lumen Learning. (n.d.). 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook. [Link]

- Google Patents. (2017).

Sources

An In-depth Technical Guide to 2-(Bromomethyl)tetrahydro-2H-pyran: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

For Immediate Release

A Comprehensive Monograph for Researchers, Scientists, and Drug Development Professionals on the Versatile Synthetic Building Block, 2-(Bromomethyl)tetrahydro-2H-pyran.

Abstract

This technical guide provides a detailed exploration of 2-(bromomethyl)tetrahydro-2H-pyran, a pivotal reagent in contemporary organic synthesis. The document delineates its fundamental chemical and physical properties, including its definitive IUPAC nomenclature and CAS registration. A significant focus is placed on elucidating the primary synthetic routes to this compound, alongside a mechanistic discussion of its characteristic reactivity. The guide further highlights its instrumental role as a synthetic intermediate in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. Detailed experimental protocols, safety data, and spectroscopic information are also presented to equip researchers with the practical knowledge required for its effective utilization.

Introduction: The Tetrahydropyran Moiety in Chemical Sciences

The tetrahydropyran (THP) ring, systematically named oxane, is a ubiquitous structural motif found in a vast array of biologically significant natural products, including various neurotoxins and antibiotics.[1] In the field of medicinal chemistry, the THP ring is frequently employed as a bioisostere for cyclohexane rings, offering improved pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) due to its enhanced polarity and capacity to act as a hydrogen bond acceptor.[1] Furthermore, the 2-tetrahydropyranyl group is a classic and widely used protecting group for alcohols in multi-step organic syntheses.[1] Given the prevalence and importance of the THP scaffold, functionalized derivatives that serve as building blocks are of immense value to the synthetic chemist. 2-(Bromomethyl)tetrahydro-2H-pyran is one such key intermediate, providing a reactive handle for the introduction of the tetrahydropyran moiety.

Chemical Identity and Physical Properties

A clear understanding of a reagent's fundamental properties is crucial for its effective application in research and development. This section outlines the key identifiers and physicochemical characteristics of 2-(bromomethyl)tetrahydro-2H-pyran.

| Identifier | Value | Source |

| Common Name | 2-(Bromomethyl)tetrahydro-2H-pyran | N/A |

| IUPAC Name | 2-(Bromomethyl)oxane | [2][3] |

| CAS Number | 34723-82-5 | [1][2][4] |

| Molecular Formula | C₆H₁₁BrO | [1][2][4] |

| Molecular Weight | 179.05 g/mol | [1][2][4] |

| Appearance | Liquid | |

| Boiling Point | 153 °C (lit.) | |

| Density | 1.397 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.489 (lit.) |

Synthesis of 2-(Bromomethyl)tetrahydro-2H-pyran

The preparation of 2-(bromomethyl)tetrahydro-2H-pyran is most commonly achieved through the bromination of the corresponding alcohol, (tetrahydro-2H-pyran-2-yl)methanol. The Appel reaction is a well-established and reliable method for this transformation.

Synthetic Pathway: The Appel Reaction

The Appel reaction facilitates the conversion of a primary alcohol to the corresponding alkyl bromide using a combination of a bromine source, typically carbon tetrabromide (CBr₄), and triphenylphosphine (PPh₃).[1]

Caption: General schematic of the Appel reaction for the synthesis of 2-(bromomethyl)tetrahydro-2H-pyran.

Detailed Experimental Protocol

Materials:

-

(Tetrahydro-2H-pyran-2-yl)methanol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a stirred solution of (tetrahydro-2H-pyran-2-yl)methanol (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (1.2 eq).

-

Slowly add a solution of carbon tetrabromide (1.2 eq) in anhydrous dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure 2-(bromomethyl)tetrahydro-2H-pyran.

Self-Validation: The purity of the final product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with literature data.[4][5]

Reactivity and Synthetic Utility

The synthetic utility of 2-(bromomethyl)tetrahydro-2H-pyran stems from the presence of the bromomethyl group, which serves as a reactive site for nucleophilic substitution reactions. The bromine atom is an excellent leaving group, rendering the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.[1] This reactivity allows for the facile introduction of the tetrahydropyran moiety into more complex molecular frameworks.[1]

Nucleophilic Substitution Reactions

A primary application of 2-(bromomethyl)tetrahydro-2H-pyran is in etherification reactions. For instance, it readily reacts with phenols in the presence of a weak base, such as potassium carbonate, to form the corresponding aryl tetrahydropyranylmethyl ethers.[1]

Caption: Nucleophilic substitution of 2-(bromomethyl)tetrahydro-2H-pyran with a phenol.

Cross-Coupling Reactions

In addition to classic nucleophilic substitutions, 2-(bromomethyl)tetrahydro-2H-pyran has been demonstrated to participate in modern cross-coupling reactions. For example, its reaction with potassium heteroaryltrifluoroborates, catalyzed by a nickel complex, provides a method for the formation of carbon-carbon bonds, further expanding its synthetic versatility.[2][6]

Applications in Target-Oriented Synthesis

The ability to introduce the tetrahydropyran ring makes this reagent valuable in the synthesis of natural products and pharmaceuticals. It has been utilized in the preparation of tellurated heterocycles, which have applications in organometallic chemistry.[2][6] The tetrahydropyran scaffold is a core component of pyranose sugars and is found in numerous marketed drugs, highlighting the importance of building blocks like 2-(bromomethyl)tetrahydro-2H-pyran in drug discovery and development.[1][7]

Spectroscopic Characterization

Authentic samples of 2-(bromomethyl)tetrahydro-2H-pyran can be unequivocally identified through a combination of spectroscopic techniques.

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the protons of the tetrahydropyran ring and the bromomethyl group.[5]

-

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to C-H and C-O stretching vibrations.[3][8]

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns, confirming the molecular weight and structure.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(bromomethyl)tetrahydro-2H-pyran.

-

Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2-(Bromomethyl)tetrahydro-2H-pyran is a versatile and valuable synthetic intermediate in modern organic chemistry. Its straightforward synthesis, coupled with the predictable reactivity of the bromomethyl group, makes it an excellent choice for the introduction of the functionally important tetrahydropyran moiety into a wide range of molecular targets. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, intended to empower researchers in their synthetic endeavors, from fundamental research to the development of novel therapeutics and materials.

References

-

PubChem. (n.d.). 2-(Bromomethyl)tetrahydro-2H-pyran. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Bromomethyl)tetrahydro-2H-pyran - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)tetrahydro-2H-pyran | C6H11BrO | CID 141917. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. Retrieved from [Link]

-

NIH. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans - PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-(溴甲基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-(Bromomethyl)tetrahydro-2H-pyran | C6H11BrO | CID 141917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(BROMOMETHYL)TETRAHYDRO-2 H-PYRAN(34723-82-5) 13C NMR spectrum [chemicalbook.com]

- 5. 2-(BROMOMETHYL)TETRAHYDRO-2 H-PYRAN(34723-82-5) 1H NMR [m.chemicalbook.com]

- 6. 2-(溴甲基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physical Properties of 2-(bromomethyl)tetrahydro-2H-pyran

This guide provides a comprehensive overview of the key physical properties of 2-(bromomethyl)tetrahydro-2H-pyran, a vital heterocyclic compound in organic synthesis and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the experimental determination of its boiling and melting points, underpinned by a strong foundation of scientific principles and practical insights.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a prevalent structural motif found in a multitude of natural products and pharmacologically active molecules.[1][2] Its rigid, chair-like conformation and the presence of an oxygen atom, which can act as a hydrogen bond acceptor, make it a valuable bioisostere for cyclohexane in medicinal chemistry.[3] The incorporation of the THP moiety can favorably modulate a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile by altering properties such as lipophilicity and metabolic stability.[3] 2-(bromomethyl)tetrahydro-2H-pyran serves as a key building block, enabling the introduction of the tetrahydropyran group into larger, more complex molecules. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and scale-up operations.

Core Physical Properties of 2-(bromomethyl)tetrahydro-2H-pyran

The physical characteristics of a compound are fundamental to its handling, purification, and application in chemical reactions. For 2-(bromomethyl)tetrahydro-2H-pyran, the boiling and melting points are critical parameters for distillation and for assessing purity.

| Physical Property | Value | Source |

| Boiling Point | 153 °C (lit.) | |

| Melting Point | -59 to -58 °C (lit.) | |

| Density | 1.397 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.489 (lit.) | |

| Molecular Formula | C₆H₁₁BrO | [4] |

| Molecular Weight | 179.05 g/mol | [4] |

Experimental Determination of Physical Properties

The accurate determination of boiling and melting points is a cornerstone of chemical characterization, providing insights into the purity and identity of a substance.[5][6]

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase.[7] Impurities tend to lower and broaden the melting point range, making this a crucial technique for purity assessment.[5][7]

-

Sample Preparation: A small amount of crystalline 2-(bromomethyl)tetrahydro-2H-pyran is finely ground and packed into a capillary tube to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[7] The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow, often 0.5-1.0 °C.[7]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] This physical property is highly dependent on pressure; therefore, it is crucial to note the atmospheric pressure at which the boiling point is determined.[5][7]

-

Apparatus Setup: A small amount of liquid 2-(bromomethyl)tetrahydro-2H-pyran is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then attached to a thermometer.[6]

-

Heating: The assembly is heated in a suitable bath (e.g., an oil bath). As the temperature rises, the air trapped in the capillary tube will expand and exit as a stream of bubbles.[6]

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool.[6]

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6] At this point, the vapor pressure of the liquid is equal to the external pressure.

Caption: Workflow for Boiling Point Determination via the Capillary Method.

Conclusion

A comprehensive understanding of the physical properties of 2-(bromomethyl)tetrahydro-2H-pyran, particularly its boiling and melting points, is essential for its effective application in research and development. The methodologies outlined in this guide provide a robust framework for the accurate determination of these critical parameters, ensuring the purity and identity of this valuable synthetic intermediate. By adhering to these principles, scientists can confidently employ 2-(bromomethyl)tetrahydro-2H-pyran in the synthesis of novel chemical entities with potential therapeutic applications.

References

-

2-(Bromomethyl)tetrahydro-2H-pyran 98%.

-

Determination of Melting points and Boiling points.

-

Boiling Points - Concept.

-

Determination of melting and boiling points.

-

Melting point determination.

-

Physical Properties of Tetrahydropyran and Its Applications.

-

Determination of the Melting and Boiling Points of Compounds.

-

Tetrahydropyran.

-

Tetrahydropyran.

-

Tetrahydropyran: properties, applications and safety.

-

Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran.

-

2H-Pyran, 2-(bromomethyl)tetrahydro-2-methyl-.

-

Tetrahydropyrans in Drug Discovery.

-

2-(Bromomethyl)tetrahydro-2H-pyran.

-

4-(Bromomethyl)tetrahydropyran.

-

2-(Bromomethyl)tetrahydro-2H-pyran, min 98%, 1 gram.

Sources

A Comprehensive Technical Guide to the Solubility of 2-(Bromomethyl)tetrahydro-2H-pyran in Common Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(bromomethyl)tetrahydro-2H-pyran, a key building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data to offer a predictive understanding of the compound's behavior in various common organic solvents. By examining the interplay of molecular structure, polarity, and solvent properties, this guide equips the reader with the foundational knowledge to make informed decisions in experimental design, reaction optimization, and purification strategies. A detailed, step-by-step protocol for the experimental determination of solubility is also presented, ensuring both theoretical insight and practical applicability.

Introduction: The Significance of Solubility for a Versatile Reagent

2-(Bromomethyl)tetrahydro-2H-pyran is a halogenated heterocyclic compound widely utilized in organic synthesis. Its utility stems from the presence of a reactive bromomethyl group attached to a stable tetrahydropyran ring, making it a valuable precursor for the introduction of the tetrahydropyranyl (THP) group, a common protecting group for alcohols, and for the construction of more complex molecular architectures. Understanding the solubility of this reagent is paramount for its effective use. Solubility dictates the choice of solvent for a chemical reaction, influences reaction rates and yields, and is a critical parameter in downstream processes such as extraction, crystallization, and chromatography. This guide provides a comprehensive overview of the factors governing the solubility of 2-(bromomethyl)tetrahydro-2H-pyran and offers a practical framework for its experimental determination.

Physicochemical Properties of 2-(Bromomethyl)tetrahydro-2H-pyran

A foundational understanding of the physical and chemical properties of 2-(bromomethyl)tetrahydro-2H-pyran is essential for predicting its solubility. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO | [1] |

| Molecular Weight | 179.05 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.397 g/mL at 25 °C | |

| Boiling Point | 153 °C | |

| Melting Point | -59 to -58 °C | |

| Refractive Index | n20/D 1.489 | |

| Flash Point | 65 °C (closed cup) |

The molecule possesses both polar and non-polar characteristics. The ether linkage in the tetrahydropyran ring and the carbon-bromine bond introduce polarity. However, the overall molecule is dominated by its hydrocarbon backbone, suggesting a moderate overall polarity. This duality is key to understanding its solubility profile.

Predicting Solubility: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] This principle states that substances with similar polarities are more likely to be miscible or soluble in one another.[2] We can categorize common organic solvents based on their polarity (polar protic, polar aprotic, and non-polar) to anticipate the solubility of 2-(bromomethyl)tetrahydro-2H-pyran.

Non-Polar Solvents

Non-polar solvents, such as hexane and toluene, are characterized by low dielectric constants and a lack of significant dipole moments.[3] Given the presence of polar functional groups in 2-(bromomethyl)tetrahydro-2H-pyran, it is expected to have limited solubility in highly non-polar solvents. While the hydrocarbon portion of the molecule will have some affinity for these solvents, the polar ether and bromomethyl groups will hinder complete miscibility.

Polar Aprotic Solvents

Polar aprotic solvents, including acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM), possess significant dipole moments but lack acidic protons.[3][4] These solvents are effective at solvating polar molecules. Due to the moderate polarity of 2-(bromomethyl)tetrahydro-2H-pyran, it is predicted to be highly soluble to miscible in this class of solvents. The ether linkage in THF, for instance, is structurally similar to the tetrahydropyran ring, further favoring solubility.

Polar Protic Solvents

Polar protic solvents, such as water, methanol, and ethanol, have large dipole moments and contain O-H or N-H bonds, allowing them to act as hydrogen bond donors.[3][4] The ether oxygen in 2-(bromomethyl)tetrahydro-2H-pyran can act as a hydrogen bond acceptor. However, the molecule lacks the ability to donate hydrogen bonds and possesses a significant non-polar hydrocarbon component. Therefore, its solubility in polar protic solvents is expected to be low to moderate . It is unlikely to be fully miscible with water but will show some solubility in lower alcohols like ethanol.

The following diagram illustrates the logical flow for predicting solubility based on solvent and solute properties.

Caption: Predictive solubility workflow for 2-(bromomethyl)tetrahydro-2H-pyran.

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are valuable, empirical determination of solubility is crucial for precise experimental design. The following protocol outlines a straightforward method for qualitatively and semi-quantitatively assessing the solubility of 2-(bromomethyl)tetrahydro-2H-pyran in a given organic solvent.

Materials and Equipment

-

2-(bromomethyl)tetrahydro-2H-pyran

-

A selection of common organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, dichloromethane, methanol, ethanol)

-

Small, clean, and dry test tubes or vials with caps

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 2-(bromomethyl)tetrahydro-2H-pyran.

Detailed Procedure

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Addition of Solute: Into each test tube, accurately dispense a small, known volume of 2-(bromomethyl)tetrahydro-2H-pyran (e.g., 0.1 mL).

-

Initial Solvent Addition: To the first test tube, add the corresponding solvent in small, measured increments (e.g., 0.1 mL).

-

Mixing: After each addition, securely cap the test tube and vortex for approximately 30 seconds to ensure thorough mixing.

-

Observation: After vortexing, allow the mixture to stand for a moment and observe. If a single, clear liquid phase is present, the compound is soluble at that concentration. If two distinct layers form, the compound is immiscible or has very low solubility.[2]

-

Incremental Addition: If the compound is not fully dissolved, continue to add the solvent in increments, vortexing and observing after each addition, until a homogeneous solution is formed or a predetermined maximum volume of solvent has been added (e.g., 2 mL).

-

Recording Results: Record your observations for each solvent, noting whether the compound is miscible, soluble (and at what approximate concentration), partially soluble, or insoluble.

Summary of Predicted and Expected Solubility

Based on the principles outlined above, the following table summarizes the expected solubility of 2-(bromomethyl)tetrahydro-2H-pyran in a range of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Insoluble | Significant mismatch in polarity. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High to Miscible | Favorable polarity match; "like dissolves like". |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Can act as a hydrogen bond acceptor, but the large non-polar component limits solubility. |

Safety and Handling Considerations

2-(Bromomethyl)tetrahydro-2H-pyran is a chemical reagent and should be handled with appropriate safety precautions. It is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.

Conclusion

The solubility of 2-(bromomethyl)tetrahydro-2H-pyran is governed by its moderately polar nature, arising from the interplay of its ether linkage, bromomethyl group, and hydrocarbon structure. It is predicted to be highly soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and have low solubility in non-polar solvents. This guide provides both a theoretical framework for predicting this behavior and a practical protocol for its experimental verification. By understanding and applying these principles, researchers can optimize the use of this versatile reagent in a wide range of synthetic applications.

References

-

2-(Bromomethyl)tetrahydro-2H-pyran. PubChem, National Center for Biotechnology Information. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. N.p. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. N.p. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

Solubility of Organic Compounds. N.p. [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. [Link]

-

2-(Bromomethyl)tetrahydro-2H-pyran, min 98%, 1 gram. CP Lab Safety. [Link]

-

2-(bromomethyl)tetrahydro-2h-pyran (C6H11BrO). PubChemLite. [Link]

-

Protic solvents – Knowledge and References. Taylor & Francis. [Link]

-

Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

-

An overview on Common Organic Solvents and their Toxicity Abstract. N.p. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

-

2H-Pyran-2-methanol, tetrahydro-. NIST WebBook. [Link]

-

Solvent Miscibility Table. N.p. [Link]

-

tetrahydro-2-methoxy-2H-pyran. Chemsrc. [Link]

-

CAS No : 125552-89-8 | Product Name : 4-(Bromomethyl)tetrahydro-2H-pyran (BSC). Pharmaffiliates. [Link]

-

Chemical Properties of 2H-Pyran, tetrahydro-2-methoxy-. Cheméo. [Link]

Sources

Spectroscopic Analysis of 2-(Bromomethyl)tetrahydro-2H-pyran: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Nuclear Magnetic Resonance (NMR) Characterization of a Key Synthetic Intermediate.

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data for 2-(bromomethyl)tetrahydro-2H-pyran. As a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds, a thorough understanding of its structural characterization is paramount. This document serves as a detailed reference for the interpretation of its NMR spectra, offering insights into the chemical environment of each nucleus and providing a basis for quality control and reaction monitoring.

While a complete, publicly available, and fully assigned NMR dataset for 2-(bromomethyl)tetrahydro-2H-pyran is not consistently reported across all databases, this guide synthesizes available data and employs established principles of NMR spectroscopy to present a robust analysis. The information herein is intended to guide researchers in their own spectral interpretations and to highlight the key spectroscopic features of this important heterocyclic compound.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of 2-(bromomethyl)tetrahydro-2H-pyran provides a detailed map of the proton environments within the molecule. The electron-withdrawing effects of the ring oxygen and the bromine atom significantly influence the chemical shifts of adjacent protons, leading to a well-resolved spectrum. The spectrum is typically recorded in deuterated chloroform (CDCl₃) at a frequency of 400 MHz.

The interpretation of the ¹H NMR spectrum relies on the analysis of chemical shifts (δ), signal multiplicities, coupling constants (J), and integration values.

Caption: Molecular structure of 2-(bromomethyl)tetrahydro-2H-pyran with key proton environments highlighted.

Table 1: ¹H NMR Spectroscopic Data for 2-(Bromomethyl)tetrahydro-2H-pyran

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-6a | ~4.04 | ddd | - | 1H |

| H-6e | ~3.50 | ddd | - | 1H |

| H-2 | ~3.48 | m | - | 1H |

| H-7a | ~3.36 | dd | - | 1H |

| H-7b | ~3.35 | dd | - | 1H |

| H-3, H-4, H-5 | 1.88 - 1.36 | m | - | 6H |

Note: The exact coupling constants are not consistently available in the literature and may require experimental determination. The assignments are based on expected chemical shifts and multiplicity patterns.

The signals for the protons on the carbon adjacent to the oxygen (C6) appear at the lowest field due to the deshielding effect of the oxygen atom. The protons of the bromomethyl group (H-7) also exhibit a downfield shift due to the electronegativity of the bromine atom. The remaining methylene protons on the tetrahydro-2H-pyran ring (H-3, H-4, and H-5) appear as a complex multiplet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 2-(bromomethyl)tetrahydro-2H-pyran gives rise to a distinct signal in the spectrum.

Caption: Molecular structure of 2-(bromomethyl)tetrahydro-2H-pyran with carbon atom numbering.

Table 2: ¹³C NMR Spectroscopic Data for 2-(Bromomethyl)tetrahydro-2H-pyran

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2 | ~78.0 |

| C-6 | ~68.0 |

| C-7 | ~37.0 |

| C-3 | ~30.0 |

| C-5 | ~25.0 |

| C-4 | ~22.0 |

Note: These assignments are based on predicted chemical shifts and data from similar structures.

The carbon atom bonded to both the ring oxygen and the bromomethyl group (C-2) is the most deshielded and appears at the lowest field. The carbon adjacent to the oxygen atom (C-6) also shows a significant downfield shift. The carbon of the bromomethyl group (C-7) is influenced by the bromine atom and appears in the mid-field region. The remaining methylene carbons of the ring (C-3, C-4, and C-5) are the most shielded and appear at the highest field.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 2-(bromomethyl)tetrahydro-2H-pyran, the following experimental protocol is recommended:

3.1. Sample Preparation

-

Solvent Selection: Use a deuterated solvent that dissolves the sample completely. Deuterated chloroform (CDCl₃) is a common choice for this compound.

-

Sample Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm.

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Use a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquisition Time: Use an acquisition time of at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.

-

Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typically used.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the complete relaxation of quaternary carbons, although none are present in this molecule.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure that all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Conclusion